molecular formula C9H14ClN3O4S B2399055 1-(2-Chlorobenzyl)-1-methylguanidine sulfate CAS No. 1185452-97-4

1-(2-Chlorobenzyl)-1-methylguanidine sulfate

Cat. No.: B2399055
CAS No.: 1185452-97-4
M. Wt: 295.74
InChI Key: ZRKRQOBEJWZEJV-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1-methylguanidine sulfate is a guanidinium sulfate derivative characterized by a 2-chlorobenzyl substituent attached to the guanidine core. This compound combines the strong basicity of guanidine with the aromatic and electron-withdrawing properties of the 2-chlorobenzyl group, which may influence its solubility, stability, and biological activity. Guanidinium salts are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and ionic nature .

These analogs typically involve sulfonamide or sulfate counterions and substituents like chloro, methyl, or hydroxyethyl groups .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKRQOBEJWZEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Cl)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1-methylguanidine sulfate typically involves the reaction of 2-chlorobenzyl chloride with methylguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1-methylguanidine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl alcohol derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

1-(2-Chlorobenzyl)-1-methylguanidine sulfate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1-methylguanidine sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 1-(2-chlorobenzyl)-1-methylguanidine sulfate with structurally related guanidinium compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound 2-Chlorobenzyl, methyl, sulfate counterion C₉H₁₂ClN₃O₄S Potential ion-pairing agent, catalyst Inferred
Creatinol sulfate (1-(2-Hydroxyethyl)-1-methylguanidine sulfate) 2-Hydroxyethyl, methyl, sulfate counterion 2(C₄H₁₁N₃O)·H₂SO₄ Cardioprotective agent, improves metabolism
1-Methylguanidine sulfate Methyl, sulfate counterion C₂H₈N₃·HSO₄ Intermediate in organic synthesis
1-Amino-2-(4-chloro-5-methylbenzenesulfonyl)guanidine (Compound 12 ) 4-Chloro-5-methylbenzenesulfonyl, amino C₁₆H₁₆ClF₃N₄O₂S₂ Antimicrobial activity

Key Observations :

  • Substituent Effects: The 2-chlorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the hydroxyethyl group in creatinol sulfate. This may reduce solubility in polar solvents but enhance stability in acidic conditions .
  • Sulfate vs. Sulfonamide: Sulfate salts (e.g., creatinol sulfate) are more water-soluble than sulfonamides (e.g., compound 12), which could influence their pharmacokinetic profiles .
Analytical Characterization
  • Spectroscopic Methods : FTIR and NMR data for sulfonamide guanidines () reveal characteristic peaks for NH/CH (2900–3500 cm⁻¹) and SO₂ groups (1129–1343 cm⁻¹). Similar methods would apply to the target sulfate compound .
  • Purity Testing : Heavy metal limits (<10 ppm) and loss on drying (<0.5%) for guanidinium sulfates are standardized in pharmacopeial guidelines, as seen for guanethidine sulfate .

Biological Activity

1-(2-Chlorobenzyl)-1-methylguanidine sulfate is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and antiviral properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with methylguanidine. This reaction is conducted under controlled conditions using solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. The product is then purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound suggest a potent antibacterial effect, comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
MSSA0.5
MRSA2.0
Vancomycin-sensitive E. faecalis4.0

Antiviral Properties

In addition to its antimicrobial effects, this compound has also been studied for potential antiviral activity. Preliminary investigations suggest that it may inhibit viral replication through interactions with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It appears to modulate the activity of certain enzymes or receptors, leading to disrupted cellular processes essential for microbial growth and replication .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various guanidine derivatives, including this compound, against clinical isolates of MSSA and MRSA. The results demonstrated that this compound had a lower MIC compared to traditional antibiotics like vancomycin, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
  • Investigations on Viral Inhibition : Another research effort focused on the antiviral properties of this compound against influenza viruses. The findings suggested that it inhibited viral replication in vitro, highlighting its potential application in antiviral drug development.

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